molecular formula C6H8N2O3 B1379943 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid CAS No. 1367952-05-3

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid

Cat. No. B1379943
CAS RN: 1367952-05-3
M. Wt: 156.14 g/mol
InChI Key: GIWOPLYATAWBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (DMOC) is an organic compound belonging to the oxazole family of compounds. It is a versatile compound that is used in a wide range of applications, ranging from chemical synthesis to drug development. DMOC has been extensively studied in the past decade due to its potential applications in drug discovery, medicinal chemistry and biochemistry. In

Scientific Research Applications

Derivative Synthesis and Chemical Transformations

Researchers have developed methods to synthesize derivatives of 1,3-oxazole, exploring their potential in further chemical transformations. For instance, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs were synthesized, showcasing the versatility of these compounds in organic synthesis. These derivatives were used to obtain 2,5-disubstituted derivatives of 4-tosyl-1,3-oxazole, expanding the toolbox for chemical synthesis and potential applications in drug discovery (Vyzhdak et al., 2005).

Novel Oxazole Syntheses

Another study focused on the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles, highlighting the ability to introduce novel functional groups into the oxazole ring. This research not only expands the chemical diversity of oxazole derivatives but also opens up new pathways for the development of compounds with potential biological activities (Shablykin et al., 2018).

Heterocyclic Compound Development

The synthesis and transformation of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid demonstrate the incorporation of oxazole units into heterocyclic compounds. These efforts contribute to the discovery of new molecules with potential for drug development and other applications in medicinal chemistry (Prokopenko et al., 2010).

Advanced Material Applications

The study on 5-[4-(N,N-Dimethylamino)Phenyl]-2-(4-Pyridyl)-1,3-Oxazole as a fluorescent probe for monitoring microheterogeneous media illustrates the application of oxazole derivatives in material science. This compound was investigated for its potential in determining the critical micelle concentration in aqueous solutions, showcasing the utility of oxazole derivatives in the development of novel sensors and probes (Borodin et al., 2014).

properties

IUPAC Name

2-(dimethylamino)-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWOPLYATAWBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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